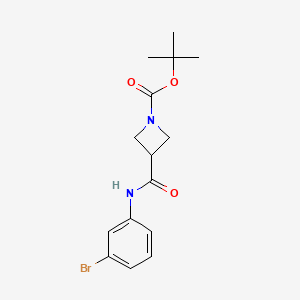
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester is a synthetic organic compound characterized by the presence of an iodophenyl group, a cyclobutanecarboxylic acid moiety, and an ethyl ester functional group
準備方法
The synthesis of 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The synthetic route may include the following steps:
Iodination: Introduction of the iodine atom to the phenyl ring using reagents such as iodine and an oxidizing agent.
Carbamoylation: Formation of the carbamoyl group through the reaction of the iodophenyl derivative with an isocyanate.
Cyclobutanecarboxylation: Introduction of the cyclobutanecarboxylic acid moiety via a cycloaddition reaction.
Esterification: Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the carbamoyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
類似化合物との比較
Similar compounds to 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester include:
1-(4-Bromophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.
1-(4-Chlorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester:
1-(4-Fluorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: The presence of a fluorine atom can enhance metabolic stability and bioavailability.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical and biological properties compared to its halogenated analogs.
特性
IUPAC Name |
ethyl 1-[(4-iodophenyl)carbamoyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-2-19-13(18)14(8-3-9-14)12(17)16-11-6-4-10(15)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVSMKPYCSMIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,6R,8S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B8124483.png)
![4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8124491.png)








